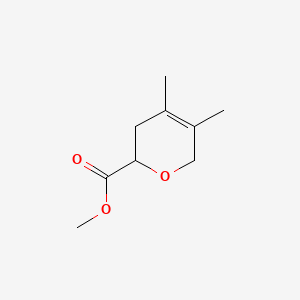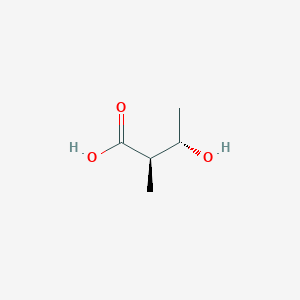
Erythronilic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chemical Reactions Analysis
Erythronilic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different products.
Reduction: this compound can be reduced under specific conditions.
Substitution: It can undergo substitution reactions with various reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Erythronilic acid has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving hydroxy fatty acids.
Mechanism of Action
Erythronilic acid exerts its effects through its involvement in metabolic pathways. It is a metabolite in the catabolism of isoleucine and the beta-oxidation of fatty acids . The molecular targets and pathways involved include enzymes responsible for these metabolic processes.
Comparison with Similar Compounds
Erythronilic acid is similar to other hydroxy fatty acids, such as:
Erythronic acid: Formed when N-acetyl-D-glucosamine is oxidized.
Hydroxybutyric acid: Another hydroxy fatty acid involved in metabolic pathways.
This compound is unique due to its specific role in isoleucine catabolism and its presence in various biological fluids .
Properties
CAS No. |
66729-02-0 |
|---|---|
Molecular Formula |
C5H10O3 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
(2R,3S)-3-hydroxy-2-methylbutanoic acid |
InChI |
InChI=1S/C5H10O3/c1-3(4(2)6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t3-,4+/m1/s1 |
InChI Key |
VEXDRERIMPLZLU-DMTCNVIQSA-N |
Isomeric SMILES |
C[C@H]([C@H](C)O)C(=O)O |
Canonical SMILES |
CC(C(C)O)C(=O)O |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


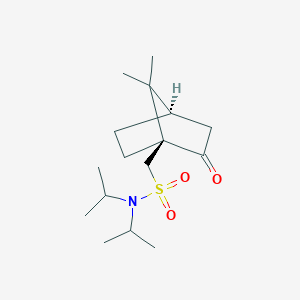
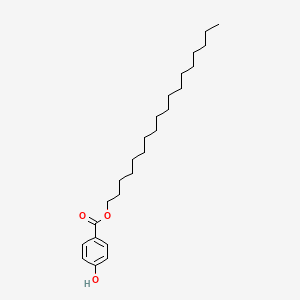

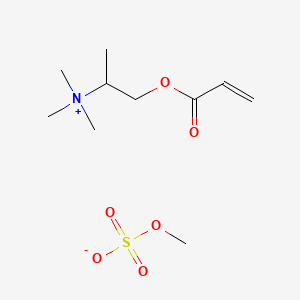

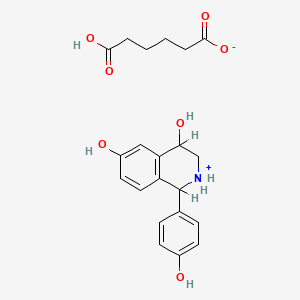
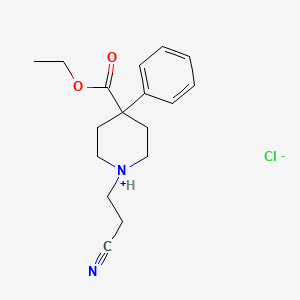
![N-[1-Ethyl-6-(1,3,4-thiadiazole-2-ylazo)-1,2,3,4-tetrahydroquinoline-7-yl]trifluoromethanesulfonamide](/img/structure/B13791703.png)
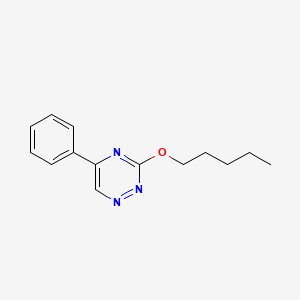
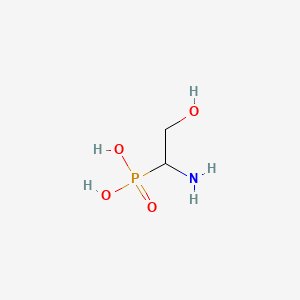
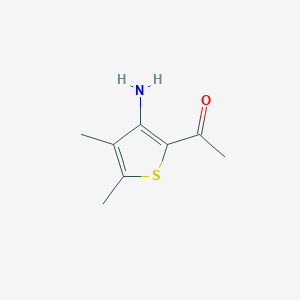

![5,11-dibromo-2,2-difluoro-4,6,10,12-tetramethyl-8-pyridin-4-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13791763.png)
